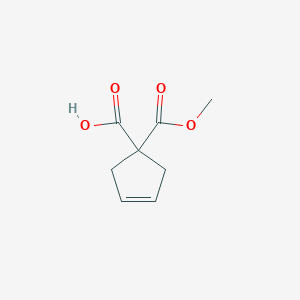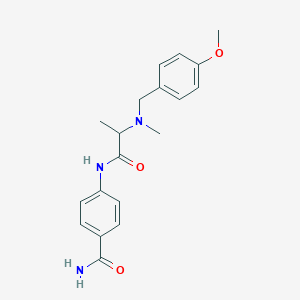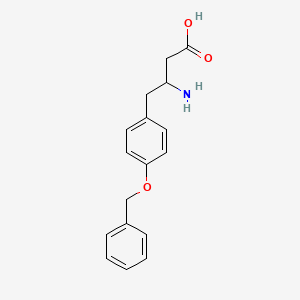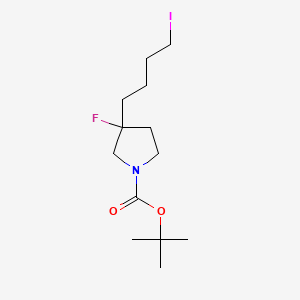
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom and an iodine atom attached to a butyl chain, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Iodobutyl Chain: The iodobutyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Protection with tert-Butyl Group: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atom, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive species such as a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules.
Fluorine Chemistry: It is used in the study of fluorine-containing compounds and their unique properties.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated moieties to biomolecules.
Fluorinated Probes: It is employed in the development of fluorinated probes for imaging and diagnostic applications.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Radiolabeling: It can be used in radiolabeling studies for tracking the distribution of drugs in biological systems.
Industry:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Catalysis: It is employed as a ligand in catalytic reactions to enhance the selectivity and efficiency of the process.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl group and a fluorinated pyrrolidine or piperidine ring, they differ in the presence of additional functional groups such as allyl, amino, or oxo groups.
- Reactivity: The presence of different functional groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the amino group in tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
- Applications: Each compound has unique applications based on its structure and properties. For instance, tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate is commonly used in fluorine chemistry, while tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is explored for its potential in catalytic reactions.
Propriétés
Formule moléculaire |
C13H23FINO2 |
|---|---|
Poids moléculaire |
371.23 g/mol |
Nom IUPAC |
tert-butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FINO2/c1-12(2,3)18-11(17)16-9-7-13(14,10-16)6-4-5-8-15/h4-10H2,1-3H3 |
Clé InChI |
PTYNQWPJZMHGMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCI)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



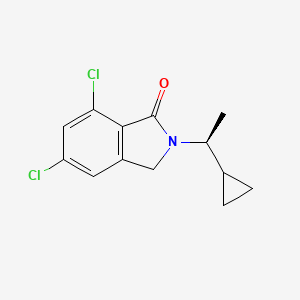
![Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate](/img/structure/B12946725.png)
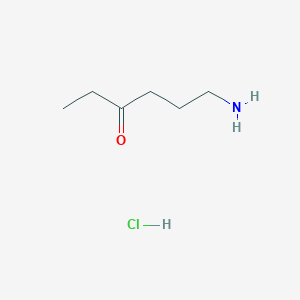
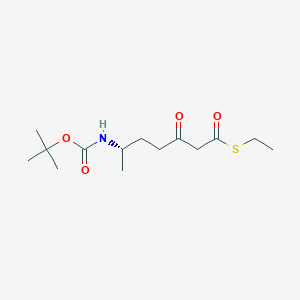
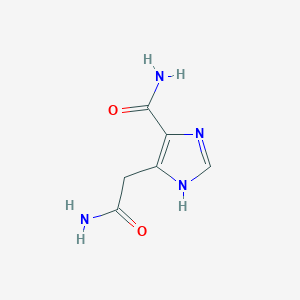
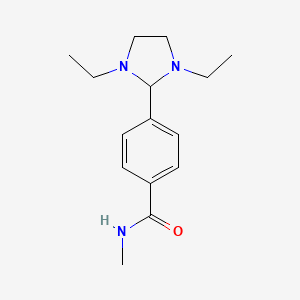
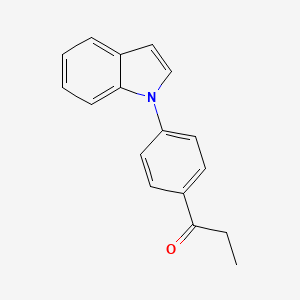
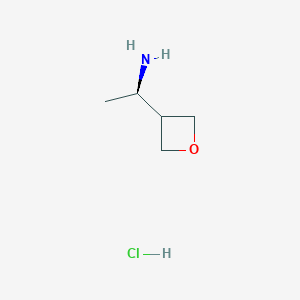
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
